3-Hydroxy-N-methylbenzenesulfonamide belongs to the class of sulfonamides, which are compounds containing a sulfonyl group attached to an amine. These compounds are widely recognized for their antibacterial properties and have been adapted for various therapeutic applications. The compound's molecular formula is with a molecular weight of approximately 202.23 g/mol.
The synthesis of 3-hydroxy-N-methylbenzenesulfonamide can be achieved through several methods:
The molecular structure of 3-hydroxy-N-methylbenzenesulfonamide features:
The InChI code for this compound is 1S/C7H10N2O3S/c1-9-13(11,12)5-2-3-7(10)6(8)4-5/h2-4,9-10H,8H2,1H3
, which provides details on atom connectivity and hydrogen counts.
3-Hydroxy-N-methylbenzenesulfonamide participates in various chemical reactions:
The mechanism by which 3-hydroxy-N-methylbenzenesulfonamide exerts its effects primarily involves:
The physical properties of 3-hydroxy-N-methylbenzenesulfonamide include:
Chemical properties include:
The scientific applications of 3-hydroxy-N-methylbenzenesulfonamide are diverse:
Benzenesulfonamides emerged as pivotal chemotherapeutic agents following the discovery of Prontosil’s antibacterial properties in the 1930s. Early derivatives like p-aminobenzenesulfonamide (sulfanilamide) established the sulfonamide moiety (–SO₂NH₂) as a critical pharmacophore for targeting dihydropteroate synthase in bacteria [8]. Subsequent structural diversification focused on N-alkylation and ring substitution to enhance efficacy, pharmacokinetics, and target specificity. The introduction of N-methyl groups marked a significant advancement, reducing crystalluria risks associated with unsubstituted sulfonamides while maintaining bioactivity [8].
Table 1: Evolution of Key Benzenesulfonamide Derivatives
Compound | Substitution Pattern | Primary Contribution |
---|---|---|
Sulfanilamide | p-NH₂ | First systemic antibacterial; established sulfonamide core as essential pharmacophore |
Sulfamethoxazole | p-NH–C₆H₄–5-methylisoxazole | Enhanced spectrum and pharmacokinetics; used in combination therapies (e.g., co-trimoxazole) |
N-Methylbenzenesulfonamide | N-CH₃ | Reduced renal toxicity while retaining antibacterial activity |
3-Hydroxy-N-methylbenzenesulfonamide | m-OH, N-CH₃ | Demonstrated synergistic effects of ortho-functionalization for advanced applications |
Ortho- and meta-substituted variants like 3-hydroxy-N-methylbenzenesulfonamide arose from efforts to exploit electronic modulation. The m-hydroxy group introduces tautomerism potential and hydrogen-bonding capacity absent in simpler derivatives, enabling interactions with biological targets beyond classical sulfonamide inhibition [8] [5].
Positional isomerism critically defines the properties of hydroxy-substituted N-methylbenzenesulfonamides. The ortho arrangement (2-hydroxy vs. 3-hydroxy) dictates intramolecular interactions:
Table 2: Positional Isomer Effects in C₇H₉NO₃S Derivatives
Property | 2-Hydroxy Isomer | 3-Hydroxy Isomer | 4-Hydroxy Isomer |
---|---|---|---|
Intramolecular H-bond | Yes (S=O⋯H–O) | No | No |
Sulfonamide N–H pKa | ~10.5 | ~9.8 | ~10.1 |
Melting Point | 148–150°C | 162–164°C | 158–160°C |
Sooting Tendency (YSI) | 85 | 72 | 78 |
The strategic placement of polar groups in 3-hydroxy-N-methylbenzenesulfonamide enables diverse biological targeting:
Table 3: Bioactivity Profile of 3-Hydroxy-N-methylbenzenesulfonamide Derivatives
Application | Derivative Structure | Key Metric | Mechanistic Insight |
---|---|---|---|
Carbonic Anhydrase Inhibition | 3-HO–C₆H₄–SO₂NH–CH₂CONH–R | K_i = 12 nM (CA-IX) | Enhanced zinc coordination via phenolic oxygen |
Beta-3 Agonism | 3-HO–C₆H₄–SO₂NH–CH(CH₃)CH₂NH–R | EC₅₀ = 40 nM; >100× β₁/β₂ selectivity | Sulfonamide as COOH bioisostere; H-bond donation |
Antibiotic Hybrids | 3-HO–C₆H₄–SO₂NH–C₆H₄–1,2,3-triazole | MIC = 2 μg/mL (MRSA) | Dual inhibition of DHPS and transpeptidases |
Spectroscopic characterization confirms tautomerism in metal complexes: IR shows ν(O–H) at 3200 cm⁻¹ (broad) and ν(S=O) at 1150/1320 cm⁻¹, while ¹H-NMR exhibits downfield phenolic protons at δ 10.2 ppm, shifting to δ 8.9 upon deprotonation. TD-DFT studies predict a λ_max at 280 nm (ε = 4500 M⁻¹cm⁻¹) for the meta-isomer, distinct from ortho/para analogs [5] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7